2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26F3N3O4S and its molecular weight is 521.56. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates an indole moiety, azepan ring, and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C26H27N3O3, with a molecular weight of 429.5g/mol. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C26H27N3O3 |
Molecular Weight | 429.5 g/mol |
CAS Number | 887225-53-8 |
The intricate design of this compound suggests potential bioactivity, particularly due to the presence of the indole and azepane groups, which are often associated with various pharmacological effects.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Indole derivatives are known to modulate various biological pathways, primarily through:
- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.
Research indicates that similar indole-based compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines through modulation of signaling pathways associated with cell growth and apoptosis .
Anticancer Properties
Indole derivatives have been widely studied for their anticancer effects. For instance, compounds similar to the one have shown efficacy against multiple cancer types by disrupting critical cellular processes. A study demonstrated that such compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Neuroprotective Effects
Some indole derivatives have been investigated for their neuroprotective effects. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .
Case Studies
- Anticancer Activity : A study evaluated the effectiveness of an indole-based compound similar to this compound against breast cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis through caspase activation .
- Inflammation Model : In a murine model of inflammation, a related compound demonstrated a marked decrease in edema and inflammatory markers when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent .
- Neuroprotection Study : A recent investigation into neuroprotective agents highlighted that certain indole derivatives could protect against neurodegeneration by enhancing mitochondrial function and reducing oxidative damage in neuronal cultures .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O4S/c26-25(27,28)18-9-11-19(12-10-18)29-23(32)17-36(34,35)22-15-31(21-8-4-3-7-20(21)22)16-24(33)30-13-5-1-2-6-14-30/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFIMGHWIJPZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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